3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
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Overview
Description
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves multiple steps:
Formation of the Oximino Group: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the oximino intermediate.
Coupling with Propanamide: The oximino intermediate is then coupled with 2,4-difluorophenylpropanamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Processes: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oximino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of dichlorobenzyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways related to its target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide
- 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide
Uniqueness
- Structural Differences : The presence of difluorophenyl groups in 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide distinguishes it from similar compounds, potentially leading to different biological activities and applications.
- Reactivity : The specific arrangement of functional groups affects its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-15-5-4-10(19)8-14(15)20/h1-5,7-8H,6,9H2,(H,22,23)/b21-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVIGBNGOPOMB-YXSASFKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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